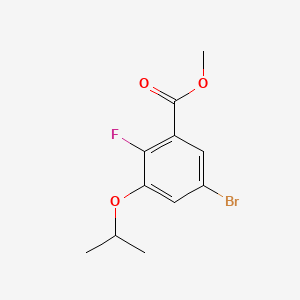

Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate

Description

Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate is a substituted benzoate ester with a molecular formula of C₁₁H₁₂BrFO₃. It features a bromine atom at the 5-position, a fluorine atom at the 2-position, and an isopropoxy group at the 3-position of the benzene ring, with a methyl ester functional group. This compound is primarily used in organic synthesis and pharmaceutical research due to its halogenated aromatic structure, which enhances reactivity in cross-coupling reactions and serves as a precursor for bioactive molecules.

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

methyl 5-bromo-2-fluoro-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C11H12BrFO3/c1-6(2)16-9-5-7(12)4-8(10(9)13)11(14)15-3/h4-6H,1-3H3 |

InChI Key |

RFBKCPVJCAKZEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1F)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, elevated temperatures.

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions, low temperatures.

Major Products:

Substitution: Formation of methoxy or tert-butoxy derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on cellular processes. It may also serve as a probe in biochemical assays.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel therapeutic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it valuable in the synthesis of functionalized materials.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate exerts its effects depends on its interaction with molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The isopropoxy group may enhance lipophilicity, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate

- Molecular Formula : C₁₂H₁₄BrFO₃ (vs. C₁₁H₁₂BrFO₃ for the methyl ester).

- Structural Differences : The ethyl ester variant replaces the methyl group with an ethyl chain, increasing molecular weight (309.2 g/mol vs. 295.1 g/mol).

- Applications : Both compounds are used as intermediates in medicinal chemistry, but the ethyl ester’s longer alkyl chain may alter solubility and metabolic stability.

- Safety : Both compounds share similar GHS hazard warnings (H315: skin irritation, H319: eye irritation, H335: respiratory irritation).

Table 1: Key Properties Comparison

Other Methyl Esters with Halogen Substitutions

- Methyl Salicylate : A simpler methyl ester (C₈H₈O₃) lacking halogen substituents. Used as a flavoring agent and in topical analgesics. Unlike the target compound, it exhibits lower reactivity due to the absence of halogens.

- Methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate: A heterocyclic methyl ester with a quinoline backbone. This compound’s extended π-system and methoxy group contrast with the halogenated, isopropoxy-substituted structure of the target molecule.

Brominated Aromatic Esters

- Methyl 4-bromo-2-fluorobenzoate: Shares bromine and fluorine substituents but lacks the isopropoxy group.

- Torulosic Acid Methyl Ester: A diterpenoid methyl ester (C₂₁H₃₀O₃) isolated from plant resins. Unlike the target compound, it lacks halogens and has a polycyclic structure, limiting its utility in synthetic chemistry.

Biological Activity

Methyl 5-bromo-2-fluoro-3-isopropoxybenzoate is a compound with notable biological activity, particularly in the context of cancer research and epigenetic regulation. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 291.1136 g/mol. The compound features a benzoate structure with halogen substitutions that may influence its reactivity and biological interactions.

Epigenetic Modulation

Research indicates that compounds similar to this compound can act as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme involved in histone methylation. EZH2 plays a critical role in gene silencing and is often overexpressed in various cancers, leading to poor prognosis. Inhibition of EZH2 has been linked to reduced cancer cell proliferation and invasion .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Studies

- Inhibition of EZH2 in Cancer Models

- Gut Health Enhancement

Research Findings

Recent studies have highlighted the importance of halogenated compounds in medicinal chemistry, particularly their role in enhancing the efficacy of existing therapies or providing new avenues for treatment:

- Flavonoid Compounds : Research on flavonoids with bromine and fluorine substitutions indicated that such modifications can enhance their antimicrobial properties and influence gut microbiome dynamics positively .

- Cancer Therapeutics : The inhibition of EZH2 by compounds like this compound is being explored as a novel therapeutic strategy for various cancers, including breast and prostate cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.